molecular formula C19H24N2O2 B11327289 N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B11327289
M. Wt: 312.4 g/mol
InChI Key: UVGKCTGQNQDXEZ-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a piperidine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with piperidine to form N-(4-methylbenzyl)piperidine.

    Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-furancarboxamide: Lacks the piperidine ring.

    N-(4-methylphenyl)-2-(piperidin-1-yl)acetamide: Contains an acetamide group instead of a furan carboxamide group.

    N-(4-methylphenyl)-2-(piperidin-1-yl)propionamide: Contains a propionamide group instead of a furan carboxamide group.

Uniqueness

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is unique due to the presence of both the furan ring and the piperidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]furan-2-carboxamide

InChI

InChI=1S/C19H24N2O2/c1-15-7-9-16(10-8-15)17(21-11-3-2-4-12-21)14-20-19(22)18-6-5-13-23-18/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,20,22)

InChI Key

UVGKCTGQNQDXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCCCC3

Origin of Product

United States

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